molecular formula C7H6BrN3S B13628438 5-Bromo-2-hydrazinyl-1,3-benzothiazole CAS No. 1092297-71-6

5-Bromo-2-hydrazinyl-1,3-benzothiazole

Cat. No.: B13628438
CAS No.: 1092297-71-6
M. Wt: 244.11 g/mol
InChI Key: XWYWJZSAHKLAPH-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinyl-1,3-benzothiazole: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a hydrazinyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinyl-1,3-benzothiazole typically involves the reaction of 5-bromo-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-hydrazinyl-1,3-benzothiazole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidized derivatives
  • Reduced hydrazine derivatives
  • Substituted benzothiazole derivatives

Scientific Research Applications

Chemistry: 5-Bromo-2-hydrazinyl-1,3-benzothiazole is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: The compound has shown potential as an antimicrobial and anticancer agent. It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: this compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 5-Bromo-2-aminobenzothiazole
  • 2-Hydrazinyl-1,3-benzothiazole
  • 5-Chloro-2-hydrazinyl-1,3-benzothiazole

Comparison: 5-Bromo-2-hydrazinyl-1,3-benzothiazole is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical and biological properties. Compared to 5-Bromo-2-aminobenzothiazole, the hydrazinyl group in this compound enhances its reactivity and potential for forming various derivatives. Compared to 2-Hydrazinyl-1,3-benzothiazole, the bromine atom in this compound provides additional sites for chemical modification and functionalization.

Properties

CAS No.

1092297-71-6

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

(5-bromo-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C7H6BrN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11)

InChI Key

XWYWJZSAHKLAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)NN

Origin of Product

United States

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